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Compound of Interest

Compound Name: 1-Chloro-2,2-dimethylhexane

Cat. No.: B13169496

An In-Depth Technical Guide to 1-Chloro-2,2-dimethylhexane

This guide provides a comprehensive technical overview of 1-Chloro-2,2-dimethylhexane,
tailored for researchers, scientists, and professionals in drug development and synthetic
chemistry. We will move beyond a simple recitation of facts to explore the causal relationships
behind its properties and the strategic considerations for its use in a laboratory setting.

Section 1: Core Molecular Identity and Structural
Analysis

1-Chloro-2,2-dimethylhexane is a primary alkyl halide. Its structure is characterized by a
hexane backbone with two methyl groups on the second carbon (a quaternary 'neopentyl-like’
center) and a chlorine atom on the first carbon. This specific arrangement has profound
implications for its reactivity, particularly in nucleophilic substitution and elimination reactions.

The presence of the bulky 2,2-dimethyl group (a tert-butyl group attached to the chloromethyl
group) creates significant steric hindrance around the reaction center. This steric bulk is a
dominant factor in its chemical behavior, favoring certain reaction pathways while inhibiting
others. For instance, it drastically slows the rate of direct backside attack required for a typical
SN2 reaction.

Table 1: Key Molecular Identifiers and Computed Properties
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Property Value Source
1-chloro-2,2-

IUPAC Name . [1]
dimethylhexane

CAS Number 99166-19-5 [11[2]

Molecular Formula CsH17Cl [1]

Molecular Weight 148.67 g/mol [1]

Canonical SMILES CCccc(c)(c)ccl [1]

| INChiKey | MYERGYSSJVDQLH-UHFFFAOYSA-N |[1] |

Section 2: Physicochemical Characteristics

Experimental data for the physical properties of 1-Chloro-2,2-dimethylhexane are not widely

published. However, we can infer its characteristics based on its structure and by comparison

with analogous compounds.

Table 2: Computed and Inferred Physical Properties
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Property

Boiling Point

Value (Computed or
Inferred)

Estimated: 160-175 °C

Rationale & Expert
Insights

The molecular weight and
alkyl chain length are
similar to 1-chlorooctane
(BP ~182 °C). The
branching in 1-chloro-2,2-
dimethylhexane will lower
the boiling point compared
to its linear isomer due to
reduced surface area and
weaker van der Waals
forces.

Density

Estimated: ~0.87 g/mL

Alky! chlorides are typically
less dense than water. The
density is expected to be
comparable to similar
branched chloroalkanes like 2-
chloro-2,5-dimethylhexane
(0.862 g/mL).[3]

Solubility

Insoluble in water; Soluble in
nonpolar organic solvents
(e.g., hexane, ether,

dichloromethane).

As a nonpolar alkyl halide, it is
immiscible with polar solvents
like water. Its hydrocarbon
character ensures good
solubility in other nonpolar
organic media. This is a critical
consideration for selecting
reaction and extraction

solvents.

| XLogP3 | 4.1 | This computed value indicates a high degree of lipophilicity, reinforcing its low

water solubility.[1] |

Section 3: Synthesis and Chemical Reactivity
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Synthetic Strategy: Chlorination of 2,2-Dimethyl-1-

hexanol

The most direct and reliable method for synthesizing 1-Chloro-2,2-dimethylhexane is via the

chlorination of the corresponding primary alcohol, 2,2-dimethyl-1-hexanol. From an application

scientist's perspective, the choice of chlorinating agent is critical and depends on the desired

reaction conditions and scale.

e Thionyl Chloride (SOCI2): This is often the preferred method in a laboratory setting. The

reaction proceeds with pyridine as a catalyst and solvent. The key advantage is that the

byproducts, sulfur dioxide (SO2) and hydrogen chloride (HCI), are gases, which simplifies

purification and drives the reaction to completion.[4]

¢ Phosphorus Pentachloride (PCls) or Phosphorus Trichloride (PCls): These are also effective

but can be more challenging to handle, and the phosphorus-based byproducts require

aqueous workup for removal.

The reaction mechanism with thionyl chloride involves the formation of a chlorosulfite
intermediate, followed by an internal (SNi) or external (SN2) attack by the chloride ion.

Reactants

Thionyl Chloride (SOCI2)

2,2-Dimethyl-1-hexanol —]

Pyridine (catalyst)
+SOCk Chlorosulfite Intermediate SN2 attack

Products

> 1-Chloro-2,2-dimethylhexane S0:2 (g) + HCI (g)

Click to download full resolution via product page

Caption: Synthesis of 1-Chloro-2,2-dimethylhexane via Thionyl Chloride.

Reactivity Profile: The Influence of Steric Hindrance
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The reactivity of 1-Chloro-2,2-dimethylhexane is dominated by the steric shield provided by
the adjacent tert-butyl group.

» Nucleophilic Substitution (SN2): Direct SN2 reactions are heavily disfavored. The bulky 2,2-
dimethyl groups physically block the trajectory for backside attack by a nucleophile on the
carbon bearing the chlorine. Consequently, reaction rates with common nucleophiles are
extremely slow under standard SN2 conditions.

» Nucleophilic Substitution (SN1): SN1 reactions are also unlikely. Although the carbon bearing
the chlorine is primary, rearrangement of the resulting primary carbocation to a more stable
tertiary carbocation could theoretically occur. However, the activation energy to form the
initial unstable primary carbocation is very high.

» Elimination (E2): Elimination reactions, when treated with a strong, bulky base like potassium
tert-butoxide, are a more probable reaction pathway.[5] The base will abstract a proton from
the adjacent carbon (C2), leading to the formation of 2,2-dimethyl-1-hexene. The use of a
bulky base is crucial to favor elimination over any potential slow substitution.

Section 4: Predicted Spectral Characteristics

While experimental spectra are not readily available, we can predict the key features based on
the molecule's structure. This predictive analysis is a cornerstone of structural elucidation.

e H NMR:

o ~3.4 ppm (singlet, 2H): The two protons on the carbon attached to the chlorine (-CH2Cl)
would be the most deshielded. Due to the adjacent quaternary carbon having no protons,
this signal would appear as a singlet.

o ~1.3-1.4 ppm (multiplet, 4H): The two methylene groups in the butyl chain (-CH2CHz-).

o ~0.9 ppm (triplet, 3H): The terminal methyl group (-CHs) of the butyl chain, split by the
adjacent methylene group.

o ~0.9 ppm (singlet, 6H): The two equivalent methyl groups on the quaternary carbon (-
C(CHs)2-). This signal would be a sharp singlet and would likely overlap with the terminal
methyl triplet, requiring high-resolution instrumentation to resolve.
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e 13C NMR:

o ~50-55 ppm: The carbon bonded to chlorine (-CH2Cl).

o ~35-40 ppm: The quaternary carbon (-C(CHs)z-).

o ~20-35 ppm: The remaining four carbons of the hexane chain.

o ~14 ppm: The terminal methyl carbon of the butyl chain.

o ~25 ppm: The carbons of the two equivalent methyl groups on the quaternary center.
« Infrared (IR) Spectroscopy:

o 2850-3000 cm~1: Strong C-H stretching vibrations from the alkyl groups.

o 1450-1470 cm~1: C-H bending vibrations (scissoring and bending).

o ~1365 cm~1: A characteristic sharp peak indicating the gem-dimethyl group.

o 650-750 cm~t: A moderate to strong C-Cl stretching vibration, characteristic of primary
alkyl chlorides.

Section 5: Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for 1-Chloro-2,2-dimethylhexane is not widely available.
Therefore, a conservative approach based on analogous compounds like 1-chlorohexane is
mandatory.[6][7]

o Hazards: Assumed to be a flammable liquid and vapor. May be harmful if swallowed, inhaled,
or in contact with skin. May cause respiratory irritation.[6][7][8]

o Personal Protective Equipment (PPE):

[¢]

Eye/Face Protection: Use chemical safety goggles and/or a face shield.

o

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

o

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b13169496?utm_src=pdf-body
https://www.fishersci.com/store/msds?partNumber=AAB22379&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://assets.thermofisher.cn/DirectWebViewer/private/results.aspx?page=NewSearch&LANGUAGE=d__EN&SUBFORMAT=d__CGV4&SKU=ALFAAB22379&PLANT=d__ALF
https://www.fishersci.com/store/msds?partNumber=AAB22379&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://assets.thermofisher.cn/DirectWebViewer/private/results.aspx?page=NewSearch&LANGUAGE=d__EN&SUBFORMAT=d__CGV4&SKU=ALFAAB22379&PLANT=d__ALF
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAB20183~~PDF~~MTR~~CGV4~~EN~~2026-01-03%2004:20:45~~2-Chloro-2-methylhexane~~
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13169496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood.

o Handling: Keep away from heat, sparks, and open flames. Ground and bond containers
when transferring material to prevent static discharge. Use non-sparking tools.[6][9]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from
incompatible materials such as strong oxidizing agents.

Section 6: Protocol for Purity Analysis by GC-MS

This protocol outlines a self-validating system for determining the purity of a synthesized batch
of 1-Chloro-2,2-dimethylhexane. The causality behind each step is explained to ensure
technical integrity.

Objective: To separate 1-Chloro-2,2-dimethylhexane from residual starting material (2,2-
dimethyl-1-hexanol), solvents, and byproducts, and to confirm its identity via mass
spectrometry.

Methodology:
e Sample Preparation:

o Prepare a 1 mg/mL solution of the sample in high-purity dichloromethane. The choice of a
volatile solvent ensures rapid vaporization in the GC inlet without interfering with the
analysis.

o Prepare a blank sample (dichloromethane only) to identify any system contaminants.

o Prepare a standard of the starting material (2,2-dimethyl-1-hexanol) to confirm its retention
time.

e Instrumentation (Typical Conditions):
o Gas Chromatograph (GC):

= Column: A nonpolar column (e.g., DB-5ms, 30m x 0.25mm x 0.25um) is chosen
because separation of hydrocarbons and their derivatives is primarily based on boiling
point differences.
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» Inlet Temperature: 250 °C. This ensures complete and rapid volatilization of the sample.
» Carrier Gas: Helium at a constant flow rate of 1 mL/min.
= Oven Program:

» [nitial Temperature: 50 °C, hold for 2 minutes. (Allows for solvent elution).

» Ramp: 10 °C/min to 200 °C. (The gradient ensures separation of compounds with
different boiling points).

» Hold: Hold at 200 °C for 5 minutes. (Ensures all components elute from the column).
o Mass Spectrometer (MS):

= |onization Mode: Electron lonization (El) at 70 eV. This is a standard, robust method that
produces reproducible fragmentation patterns for library matching.

» Mass Range: Scan from m/z 40 to 300. This range covers the expected molecular ion
and key fragments.

o Data Analysis:

o Retention Time: Compare the retention time of the major peak in the sample
chromatogram to what is expected for a compound of this boiling point. It should elute
significantly earlier than the starting alcohol due to the lack of hydrogen bonding.

o Mass Spectrum:
» Extract the mass spectrum of the main peak.

» Look for the molecular ion peak (M*). Due to the chlorine isotopes, expect to see peaks
at m/z 148 (for 3>Cl) and m/z 150 (for 3’Cl) in an approximate 3:1 ratio.

» Analyze the fragmentation pattern. A prominent fragment would be the loss of a butyl
group ([M-57]%), resulting in a base peak at m/z 91/93, or the loss of the chloromethyl
group ([M-49]%).
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1. Sample Preparation
(2 mg/mL in CH2Cl2)

2. GC Injection
(Split/Splitless Inlet)

'

3. Chromatographic Separation
(DB-5ms Column, Temp Gradient)

4. El lonization
(70 eV)

5. Mass Analysis
(Quadrupole Mass Filter)

'

(6. Detection & Data Acquisition)

7. Data Analysis
(Retention Time + Mass Spectrum)

Click to download full resolution via product page

Caption: Workflow for GC-MS Purity Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Physical and chemical properties of 1-Chloro-2,2-
dimethylhexane]. BenchChem, [2026]. [Online PDF]. Available at:
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chloro-2-2-dimethylhexane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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